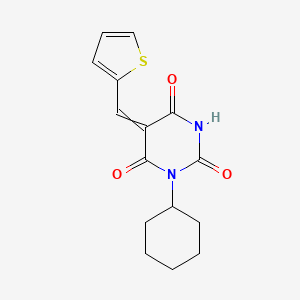

![molecular formula C22H19NO B5106893 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B5106893.png)

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, also known as BMK or benzyl methyl ketone, is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. BMK is used as a starting material for the synthesis of many drugs, including amphetamines, ephedrine, and methamphetamine.

Mécanisme D'action

The mechanism of action of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is not well understood. However, it is believed that 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one acts as a precursor for the synthesis of various drugs and organic compounds, which then act on the central nervous system (CNS) to produce their effects. For example, amphetamines act on the CNS by increasing the release of dopamine and norepinephrine, which leads to increased alertness, attention, and energy.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one are not well studied. However, it is known that 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is metabolized in the liver to produce various metabolites, which may have different effects on the body. Some metabolites of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one may be toxic or carcinogenic, and may cause liver damage or other adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is also a controlled substance and requires special handling and storage. In addition, the purity and yield of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one can vary depending on the synthesis method and reaction conditions, which can affect the results of lab experiments.

Orientations Futures

There are several future directions for the research on 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one. One direction is to develop new synthesis methods for 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one that are more efficient, environmentally friendly, and produce higher yields and purities. Another direction is to study the metabolism and toxicity of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one and its metabolites, and to develop methods for detecting and monitoring 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one and its metabolites in biological samples. Finally, the use of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one as a starting material for the synthesis of new drugs and organic compounds should be explored, with a focus on developing drugs that are safer, more effective, and have fewer side effects.

Méthodes De Synthèse

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one can be synthesized via a variety of methods, including the Friedel-Crafts acylation of benzene with acetyl chloride, followed by amination with 3-methyl aniline. Another method involves the condensation of benzyl chloride with acetone in the presence of sodium hydroxide, followed by amination with 3-methyl aniline. The yield and purity of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one can be improved by modifying the reaction conditions, such as temperature, solvent, and catalyst.

Applications De Recherche Scientifique

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is widely used in scientific research as a starting material for the synthesis of various drugs and organic compounds. 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is an important precursor for the synthesis of amphetamines, which are used to treat attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is also used to synthesize ephedrine, which is used as a nasal decongestant and a bronchodilator.

Propriétés

IUPAC Name |

(E)-3-(3-methylanilino)-1-(4-phenylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c1-17-6-5-9-21(16-17)23-15-14-22(24)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-16,23H,1H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNACYQNFKORHFN-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

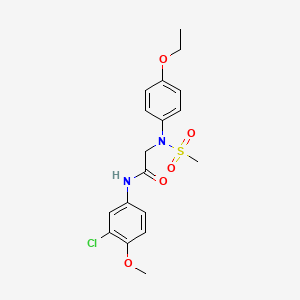

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B5106817.png)

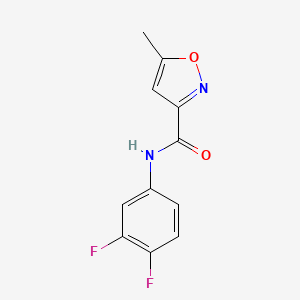

![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5106829.png)

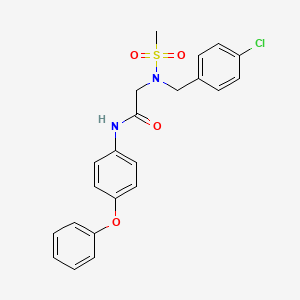

![2-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5106830.png)

![4-(2-hydroxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106845.png)

![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5106852.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B5106857.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5106863.png)

![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5106884.png)

![1-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106903.png)

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol dihydrochloride](/img/structure/B5106912.png)